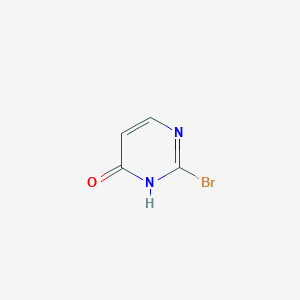

2-Bromopyrimidin-4-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrN2O/c5-4-6-2-1-3(8)7-4/h1-2H,(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCXCYBRMVAQGAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(NC1=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00717409 | |

| Record name | 2-Bromopyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00717409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160994-75-1 | |

| Record name | 2-Bromo-4(3H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1160994-75-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromopyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00717409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Bromopyrimidin-4-ol chemical properties and structure

Core Directive & Executive Summary

2-Bromopyrimidin-4-ol (CAS: 1160994-75-1), often interchangeably referred to as 2-bromo-4-hydroxypyrimidine , represents a critical scaffold in modern medicinal chemistry.[1] Its structural duality—possessing both a displaceable halogen at the C2 position and a tautomerizable hydroxyl group at the C4 position—makes it a "privileged structure" for the synthesis of kinase inhibitors, particularly those targeting ATP-binding pockets.

This guide moves beyond basic property listing to analyze the causality of its reactivity .[1] We explore why the C4 position dictates initial functionalization, how to manipulate the keto-enol tautomerism for specific reactions, and provide validated protocols for converting this scaffold into high-value drug intermediates.

Structural Analysis & Physical Properties[1][2][3][4]

Tautomeric Equilibrium

In solution and solid phases, this compound exists predominantly in the oxo- (lactam) form rather than the hydroxy- (lactim) form.[1] This is a defining characteristic of N-heterocycles where the amide-like resonance stabilizes the carbonyl.[1]

Implications for Reactivity:

-

Nucleophilicity: The nitrogen at N3 is protonated/substituted in the lactam form, reducing its nucleophilicity compared to a pyridine nitrogen.

-

Electrophilicity: The C4 carbonyl carbon is less electrophilic than a chloropyrimidine carbon but can be activated (e.g., with POCl₃).[1]

Physicochemical Data

| Property | Value / Description |

| CAS Number | 1160994-75-1 |

| Molecular Formula | C₄H₃BrN₂O |

| Molecular Weight | 174.98 g/mol |

| Appearance | White to off-white crystalline solid |

| pKa (Predicted) | ~9.2 (OH/NH acidic), ~2.0 (Basic N) |

| Solubility | Low in water; soluble in DMSO, DMF, MeOH |

| Storage | Inert atmosphere, -20°C (Hygroscopic) |

Visualizing Structural Dynamics

The following diagram illustrates the tautomeric equilibrium and the primary vectors for chemical modification.

Caption: Tautomeric equilibrium favoring the lactam form, highlighting distinct reactivity zones at C2 and C4.

Synthesis & Manufacturing Routes

Route A: Selective Hydrolysis of 2,4-Dibromopyrimidine (Industrial Standard)

The most robust method exploits the differential electrophilicity of the C2 and C4 positions in 2,4-dibromopyrimidine. The C4 position is more electron-deficient due to the para-like relationship with N1 and ortho-like relationship with N3, making it more susceptible to nucleophilic aromatic substitution (S_NAr).

-

Reagents: NaOH (aq), THF/Water reflux.[1]

-

Mechanism: Hydroxide attacks C4, displacing bromide.[1]

-

Selectivity: >90% C4-substitution due to electronic bias.[1]

Route B: Sandmeyer Reaction (From Isocytosine)

Starting from 2-aminopyrimidin-4-ol (isocytosine), a diazotization-bromination sequence can be employed.[1]

-

Reagents: NaNO₂, HBr, CuBr.[1]

-

Utility: Useful when 2-amino precursors are more accessible than dihalides.[1]

Chemical Reactivity & Functionalization[1][6]

The utility of this compound lies in its ability to serve as a divergent intermediate.[1] The general workflow involves activating the C4-OH to a chloride, creating 2-bromo-4-chloropyrimidine , which then allows for sequential, regioselective substitutions.

The "Reactivity Tree"

-

Activation (Step 1): Conversion of OH to Cl using POCl₃.

-

First Substitution (Step 2): S_NAr at C4 (displacing Cl).[1] The C4-Cl bond is significantly more reactive toward amines/alkoxides than the C2-Br bond.[1]

-

Second Substitution (Step 3): S_NAr or Suzuki coupling at C2 (displacing Br).[1]

Caption: Stepwise functionalization strategy ensuring regiocontrol: C4 activation → C4 substitution → C2 substitution.

Experimental Protocols

Protocol 1: Chlorination to 2-Bromo-4-chloropyrimidine

Objective: Activate the C4 position for subsequent nucleophilic attack.[1] Safety: POCl₃ is corrosive and reacts violently with water.[1] Perform in a fume hood.

-

Setup: Charge a round-bottom flask with this compound (1.0 equiv).

-

Reagent Addition: Add POCl₃ (5.0 equiv) carefully. Note: Neat POCl₃ acts as both reagent and solvent.

-

Catalyst: Add N,N-dimethylaniline or DMF (catalytic drops) to accelerate Vilsmeier-Haack type activation.[1]

-

Reaction: Reflux (approx. 105°C) for 2–4 hours. Monitor by TLC (the product is less polar than the starting material).[1]

-

Workup (Quench):

-

Cool the mixture to room temperature.

-

Concentrate under reduced pressure to remove excess POCl₃ (Critical step to minimize exotherm during quench).[1]

-

Pour the residue slowly onto crushed ice/water with vigorous stirring.

-

Neutralize with saturated NaHCO₃ to pH ~7-8.[1]

-

Extract with Dichloromethane (DCM) or Ethyl Acetate (EtOAc).[1]

-

-

Purification: Dry over MgSO₄, filter, and concentrate. The crude solid is often pure enough (>95%) for the next step.[1]

Protocol 2: Regioselective S_NAr at C4

Objective: Install an amine at C4 while leaving the C2-Br intact.[1]

-

Dissolution: Dissolve 2-bromo-4-chloropyrimidine (1.0 equiv) in dry THF or Isopropanol.

-

Nucleophile: Add the amine (1.0–1.1 equiv).[1]

-

Base: Add DIPEA (Triethylamine) (2.0 equiv) to scavenge HCl.

-

Conditions: Stir at 0°C to Room Temperature. Insight: Heating may promote over-substitution at C2.[1]

-

Outcome: The C4-Cl is displaced exclusively in most cases due to the lower LUMO coefficient and steric accessibility compared to C2.[1]

Applications in Drug Discovery[2][7]

Kinase Inhibitors

The 2,4-disubstituted pyrimidine motif is ubiquitous in kinase inhibitors (e.g., Palbociclib , Ceritinib ).

-

Mechanism: The pyrimidine nitrogen (N1) often acts as a hydrogen bond acceptor for the kinase hinge region.[1]

-

Role of this compound: It serves as the "hub."[1] The C4 substituent often projects into the solvent-exposed region or specificity pocket, while the C2 substituent (added last) interacts with the hinge or back-pocket residues.

Case Study: C2 vs C4 Selectivity

In the synthesis of EGFR inhibitors, the order of addition is paramount. Using this compound allows the chemist to install a solubilizing group at C4 first (via the chlorination route), followed by a sensitive aryl group at C2 via Suzuki coupling.[1] This avoids potential side reactions that might occur if the aryl group were installed first.[1]

References

-

Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives. Molecules, 2013.[1] Link[1]

- Validates the POCl₃ chlorination and subsequent S_NAr str

- Regioselective Nucleophilic Aromatic Substitution of 2,4-Dichloropyrimidines.Frontiers in Chemistry, 2018. Provides mechanistic insight into the C4 vs C2 selectivity preference.

- One-pot synthesis of 4-bromopyrimidines.Heterocycles, 1999.

-

PubChem Compound Summary: this compound. Link[1]

-

Source for physical property data and CAS verification.[1]

-

Sources

An In-Depth Technical Guide to the Spectroscopic Data of 2-Bromopyrimidin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 2-Bromopyrimidin-4-ol, a crucial heterocyclic building block in medicinal chemistry and drug development. Acknowledging the scarcity of direct experimental data in public-access databases, this document synthesizes information from analogous structures and predictive methodologies to offer a robust characterization. The guide places a significant emphasis on the pivotal role of tautomerism, presenting a detailed examination of the spectroscopic signatures for both the enol (this compound) and the more stable keto (2-Bromo-1H-pyrimidin-4-one) forms. Through an in-depth exploration of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this guide aims to equip researchers with the necessary tools for the unambiguous identification and characterization of this compound and its derivatives.

Introduction: The Significance of this compound and the Imperative of Spectroscopic Characterization

The pyrimidine scaffold is a cornerstone in the architecture of numerous biologically active molecules, including nucleic acids and a plethora of pharmaceuticals. The strategic introduction of substituents, such as a bromine atom and a hydroxyl group, as seen in this compound, furnishes a versatile platform for the synthesis of novel compounds with diverse therapeutic potential. The bromine atom serves as a convenient handle for various cross-coupling reactions, while the hydroxyl group's position influences the molecule's electronic properties and potential for hydrogen bonding.

Accurate and comprehensive spectroscopic characterization is paramount in the journey of drug discovery and development. It provides irrefutable evidence of a molecule's identity, purity, and structure. For a compound like this compound, a thorough understanding of its NMR, IR, and MS data is not merely a procedural step but a foundational requirement for advancing its application in synthetic chemistry and pharmacology.

The Crucial Role of Tautomerism

A defining characteristic of 4-hydroxypyrimidines is their existence in a tautomeric equilibrium between the hydroxyl (-ol) form and the keto (-one) form. In the case of this compound, this equilibrium lies between the enol and the 2-Bromo-1H-pyrimidin-4-one tautomer.

Caption: Tautomeric equilibrium of this compound.

It is widely established that for 4-hydroxypyrimidines, the keto tautomer, 2-Bromo-1H-pyrimidin-4-one, is the predominant and more stable form in most solvents and in the solid state. This preference is attributed to the greater thermodynamic stability of the amide-like functionality within the pyrimidine ring. Consequently, the experimental spectroscopic data will primarily reflect the structure of the keto tautomer. This guide will, therefore, focus on the characterization of 2-Bromo-1H-pyrimidin-4-one, while also providing predicted data for the enol form for comparative purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. The analysis of ¹H and ¹³C NMR spectra provides detailed information about the chemical environment of each nucleus.

Experimental Protocol for NMR Analysis

A standardized protocol for acquiring NMR spectra of 2-Bromo-1H-pyrimidin-4-one is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent can influence the position of exchangeable protons.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Obtain the carbon spectrum, often using a proton-decoupled pulse sequence to simplify the spectrum to a series of singlets for each unique carbon.

Predicted ¹H NMR Data

The predicted ¹H NMR spectral data for both tautomers are presented in Table 1. The chemical shifts are influenced by the electronic effects of the bromine atom, the nitrogen atoms, and the carbonyl/hydroxyl group.

Table 1: Predicted ¹H NMR Data for this compound Tautomers

| Tautomer | Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Keto Form | H-5 | 7.8 - 8.2 | d | ~6-7 |

| H-6 | 6.3 - 6.7 | d | ~6-7 | |

| N-H | 12.0 - 13.5 | br s | - | |

| Enol Form | H-5 | 7.5 - 7.9 | d | ~5-6 |

| H-6 | 8.2 - 8.6 | d | ~5-6 | |

| O-H | 10.0 - 12.0 | br s | - |

Expert Interpretation: In the predominant keto form, the proton at the 6-position (H-6) is expected to be significantly upfield compared to the proton at the 5-position (H-5) due to the influence of the adjacent sp³-hybridized nitrogen and the carbonyl group. The N-H proton will appear as a broad singlet at a very downfield chemical shift, characteristic of an amide-like proton. In the enol form, the electronic environment is more akin to a substituted aromatic ring, leading to different chemical shifts for H-5 and H-6.

Predicted ¹³C NMR Data

The predicted ¹³C NMR chemical shifts provide insight into the carbon skeleton.

Table 2: Predicted ¹³C NMR Data for this compound Tautomers

| Tautomer | Carbon | Predicted Chemical Shift (δ, ppm) |

| Keto Form | C-2 | 150 - 155 |

| C-4 | 160 - 165 | |

| C-5 | 110 - 115 | |

| C-6 | 140 - 145 | |

| Enol Form | C-2 | 155 - 160 |

| C-4 | 165 - 170 | |

| C-5 | 105 - 110 | |

| C-6 | 150 - 155 |

Expert Interpretation: The most significant difference between the two tautomers in the ¹³C NMR spectrum is the chemical shift of C-4. In the keto form, this carbon is part of a carbonyl group and will resonate at a more downfield position compared to the enol form where it is an oxygen-bearing sp² carbon. The carbon directly attached to the bromine atom (C-2) will also exhibit a characteristic chemical shift.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Experimental Protocol for IR Analysis

A typical procedure for obtaining an IR spectrum is:

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. A small amount of the powder is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

-

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used to record the spectrum.

-

Data Acquisition: The spectrum is typically recorded in the range of 4000 to 400 cm⁻¹.

Predicted IR Absorption Data

The key IR absorption bands that differentiate the two tautomers are listed in Table 3.

Table 3: Predicted IR Absorption Bands for this compound Tautomers

| Tautomer | Wavenumber (cm⁻¹) | Intensity | Assignment |

| Keto Form | 3200 - 2800 | Broad, Medium | N-H stretching |

| 1700 - 1650 | Strong | C=O stretching (amide) | |

| 1640 - 1580 | Strong | C=C / C=N stretching | |

| Enol Form | 3400 - 3200 | Broad, Medium | O-H stretching |

| 1620 - 1550 | Strong | C=C / C=N stretching | |

| 1250 - 1150 | Strong | C-O stretching |

Expert Interpretation: The most telling feature in the IR spectrum will be the presence of a strong absorption band in the region of 1700-1650 cm⁻¹, which is characteristic of a carbonyl (C=O) stretch. This, coupled with a broad N-H stretching band, would strongly indicate the predominance of the keto tautomer. Conversely, the enol form would exhibit a broad O-H stretch and the absence of a strong carbonyl absorption.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can be used to deduce its structure.

Experimental Protocol for MS Analysis

A general protocol for mass spectrometric analysis is:

-

Sample Introduction: The sample can be introduced directly into the ion source or, more commonly, via a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation prior to analysis.

-

Ionization: Electron Ionization (EI) is a common technique that provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer ionization method that often preserves the molecular ion.

-

Mass Analysis: A mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).

Predicted Mass Spectrometry Data

The molecular formula of this compound is C₄H₃BrN₂O. The presence of a bromine atom is a key feature in the mass spectrum due to its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have nearly equal natural abundance.

Table 4: Predicted Key Ions in the Mass Spectrum of 2-Bromo-1H-pyrimidin-4-one

| m/z | Ion | Notes |

| 174/176 | [M]⁺ | Molecular ion peak, showing the characteristic 1:1 isotopic pattern for one bromine atom. |

| 146/148 | [M - CO]⁺ | Loss of carbon monoxide from the pyrimidinone ring. |

| 95 | [M - Br]⁺ | Loss of the bromine radical. |

| 79/81 | [Br]⁺ | Bromine cation. |

Expert Interpretation: The most definitive feature in the mass spectrum will be the molecular ion peak appearing as a doublet with a 1:1 intensity ratio at m/z 174 and 176, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively. The fragmentation pattern will likely involve the loss of neutral molecules such as carbon monoxide (CO) from the ring and the loss of the bromine radical.

Tautomerism of 2-Bromopyrimidin-4-ol and its derivatives

An In-Depth Technical Guide to the Tautomerism of 2-Bromopyrimidin-4-ol and Its Derivatives

Abstract

The phenomenon of tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is of paramount importance in medicinal chemistry and materials science.[1][2] The precise tautomeric form of a heterocyclic compound dictates its physicochemical properties, including hydrogen bonding capacity, lipophilicity, and molecular geometry, which in turn govern its biological activity and material function. This guide provides a comprehensive technical examination of the tautomeric landscape of this compound and its derivatives. We will dissect the structural isomers at play, elucidate the subtle environmental and electronic factors that govern their equilibrium, and present detailed experimental and computational protocols for their characterization. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a deep, actionable understanding of this critical molecular behavior.

The Tautomeric Equilibrium: Beyond a Single Structure

Unlike molecules with fixed structures, 4-hydroxypyrimidine systems exist as a dynamic equilibrium of tautomers. For this compound, this is primarily a lactam-lactim tautomerism, analogous to the well-known keto-enol equilibrium.[3][4] The molecule does not exist as a single entity but as a population of interconverting forms. The three principal tautomers involved are the aromatic hydroxy form (lactim) and two non-aromatic (but conjugated) oxo forms (lactams).

-

2-Bromo-pyrimidin-4-ol (4-Hydroxy Form / Lactim): An aromatic tautomer featuring a hydroxyl group at the C4 position.

-

2-Bromo-1H-pyrimidin-4-one (1,4-CO-NH Form / Lactam): A pyrimidinone tautomer with a proton on the N1 nitrogen.

-

2-Bromo-3H-pyrimidin-4-one (3,4-CO-NH Form / Lactam): A pyrimidinone tautomer with a proton on the N3 nitrogen.

Extensive studies on analogous systems like 4-hydroxypyridine and unsubstituted 4-hydroxypyrimidine have established that the oxo (lactam) forms are overwhelmingly favored in solution and the solid state.[5][6][7] This preference is driven by the greater strength of the C=O double bond and the stabilization afforded by amide resonance and potent intermolecular hydrogen bonding in the condensed phase.[7]

Caption: Tautomeric equilibrium of this compound.

Guiding the Equilibrium: Key Influential Factors

The precise ratio of tautomers is not fixed; it is a delicate balance dictated by a combination of intrinsic electronic properties and extrinsic environmental conditions. Understanding these factors is crucial for predicting and controlling the molecule's behavior.

Electronic Effects of Substituents

The bromine atom at the 2-position is not a passive spectator. Its strong inductive electron-withdrawing effect (-I) and weaker resonance donating effect (+R) significantly alter the electronic landscape of the pyrimidine ring.

-

Acidity and Basicity: The -I effect of bromine increases the acidity of the N-H protons in the lactam forms and decreases the basicity of the ring nitrogens. This can subtly shift the equilibrium compared to the unsubstituted parent compound.

-

Derivative Effects: Introducing further substituents (e.g., electron-donating groups like -CH₃ or -OCH₃, or electron-withdrawing groups like -NO₂) will further modulate the electronic distribution and, consequently, the tautomeric preference.[8][9][10]

The Decisive Role of the Solvent

The choice of solvent can dramatically shift the tautomeric equilibrium. This is a critical consideration for both chemical reactions and biological assays.

-

Polar Protic Solvents (e.g., Water, Methanol): These solvents are highly effective at stabilizing the more polar lactam forms through hydrogen bonding. The lactam's amide-like structure, with its distinct hydrogen bond donor (N-H) and acceptor (C=O) sites, interacts favorably with protic solvents.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents can accept hydrogen bonds and will also favor the polar lactam forms. DMSO is particularly useful for NMR studies as it often allows for the observation of distinct signals for multiple tautomers.[1]

-

Non-Polar Solvents (e.g., Chloroform, Toluene): In these environments, the less polar, aromatic hydroxy (lactim) form may become more populated, as the energetic penalty for solvating the highly polar lactam form is significant.[6]

-

Gas Phase: In the absence of solvent, intramolecular factors dominate. For many nitrogen heterocycles, the enol/lactim form is often more stable in the gas phase.[11]

pH and Ionization State

The pH of the medium determines the protonation state of the molecule. Deprotonation at a sufficiently high pH will generate a common anion, while protonation at a low pH will generate a cation. Spectroscopic analysis across a range of pH values can reveal the pKa of the various tautomers and provide insight into their relative stabilities.[12]

Experimental Characterization: A Multi-Pronged Approach

No single technique can provide a complete picture of tautomerism. A robust analysis relies on the synergistic use of several spectroscopic and structural methods.

NMR Spectroscopy: A Window into Solution-State Dynamics

Nuclear Magnetic Resonance (NMR) is the most powerful tool for characterizing and quantifying tautomeric mixtures in solution.

Causality Behind the Protocol: The chemical shift of a nucleus (¹H, ¹³C, ¹⁵N) is exquisitely sensitive to its local electronic environment. The lactim and lactam tautomers possess distinct electronic structures, leading to different, observable chemical shifts for corresponding nuclei. By comparing the integrals of signals unique to each tautomer, their relative populations can be determined. Variable temperature experiments can probe the kinetics of interconversion.[13][14]

Detailed Protocol for Tautomer Analysis by NMR:

-

Sample Preparation:

-

Accurately weigh ~5-10 mg of the this compound derivative.

-

Prepare separate samples by dissolving the compound in a range of deuterated solvents of varying polarity (e.g., DMSO-d₆, CDCl₃, CD₃OD, D₂O) to a final concentration of ~10-20 mM.

-

Rationale: Using multiple solvents is essential to observe how the equilibrium shifts, confirming the dynamic nature of the system.[1]

-

-

¹H NMR Acquisition:

-

Acquire a standard ¹H NMR spectrum for each sample at ambient temperature (e.g., 298 K).

-

Pay close attention to the aromatic region and the chemical shifts of exchangeable protons (N-H, O-H). The N-H protons of the lactam forms are typically broad and appear further downfield than O-H protons.

-

Rationale: ¹H NMR provides the initial overview and is excellent for quantifying ratios if baseline-separated signals are present.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum. This often requires a longer acquisition time due to the lower natural abundance of ¹³C.

-

The key signal is the C4 carbon. In the lactim form (C-OH), it will be in the ~150-160 ppm range. In the lactam forms (C=O), it will be significantly downfield, typically >170 ppm.[15]

-

Rationale: The large chemical shift difference of the C4 carbon provides an unambiguous marker for identifying and quantifying the tautomers.

-

-

Quantification:

-

Identify well-resolved signals corresponding to each tautomer in the ¹H or ¹³C spectrum.

-

Carefully integrate these signals. The ratio of the integrals directly corresponds to the molar ratio of the tautomers in that specific solvent.

-

-

Variable Temperature (VT) NMR (Optional):

-

If signals are broad, suggesting intermediate exchange on the NMR timescale, acquire spectra at different temperatures (e.g., from 273 K to 353 K).

-

Rationale: Cooling the sample may slow the interconversion, leading to sharp, distinct signals for each tautomer (slow-exchange regime). Heating may cause the signals to coalesce into a single, averaged peak (fast-exchange regime).[16]

-

Caption: Experimental workflow for NMR-based tautomer analysis.

X-ray Crystallography: The Solid-State Ground Truth

This technique provides an unambiguous snapshot of the molecule's structure in the solid state.[17]

Causality Behind the Protocol: X-ray diffraction from a single crystal allows for the calculation of a three-dimensional electron density map, from which the precise positions of all atoms (including hydrogen atoms, with high-quality data) can be determined. This definitively identifies the tautomer present in the crystal and reveals the intermolecular interactions, such as hydrogen-bonding networks, that stabilize it.[7][18][19]

Detailed Protocol for Solid-State Tautomer Identification:

-

Crystallization:

-

Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step.

-

Techniques include slow evaporation from various solvents, vapor diffusion, or cooling of a saturated solution.

-

Rationale: A well-ordered single crystal is required to produce a sharp diffraction pattern. The solvent used for crystallization can trap a specific tautomer.

-

-

Data Collection:

-

Mount a suitable crystal on a goniometer in a single-crystal X-ray diffractometer.

-

Collect diffraction data by rotating the crystal in a beam of monochromatic X-rays.

-

-

Structure Solution and Refinement:

-

Process the diffraction data to obtain reflection intensities.

-

Solve the "phase problem" to generate an initial electron density map and build a molecular model.

-

Refine the atomic positions and thermal parameters against the experimental data until the model converges.

-

-

Analysis:

-

Examine the final structure to locate the position of the labile proton (on N1, N3, or O4).

-

Analyze bond lengths. For example, a C4=O double bond will be significantly shorter than a C4-O single bond.

-

Map the intermolecular hydrogen bonding and packing interactions in the crystal lattice.

-

Rationale: This analysis provides definitive proof of the solid-state tautomeric form and the forces that stabilize it.

-

UV-Vis Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy is a rapid and sensitive method for detecting changes in the tautomeric equilibrium.

Causality Behind the Protocol: The tautomers have different systems of π-electron conjugation. The aromatic lactim form often has a different electronic structure from the cross-conjugated lactam forms. These differences result in distinct electronic transitions that absorb light at different wavelengths (λ_max).[20] By monitoring λ_max in different environments, shifts in the equilibrium can be inferred.[12][21]

Detailed Protocol for UV-Vis Analysis:

-

Stock Solution Preparation: Prepare a concentrated stock solution of the compound in a solvent like acetonitrile or methanol.

-

Solvatochromism Study: Prepare a series of dilute solutions (~10-50 µM) in solvents of varying polarity. Record the UV-Vis spectrum (e.g., from 200-500 nm) for each.

-

pH Titration: Prepare a series of buffered aqueous solutions across a wide pH range (e.g., pH 2 to 12). Add a small aliquot of the stock solution to each buffer and record the spectrum.

-

Data Analysis: Plot λ_max versus solvent polarity parameter or pH. Significant shifts or the appearance of isosbestic points are strong indicators of a shift in the tautomeric equilibrium.

Computational Modeling: Predicting and Rationalizing Stability

In silico methods, particularly Density Functional Theory (DFT), are indispensable for predicting the relative stabilities of tautomers and rationalizing experimental findings.[22][23]

Causality Behind the Workflow: DFT allows for the calculation of the electronic energy of a molecule. By optimizing the geometry of each tautomer and calculating its energy, we can predict their relative stabilities (ΔE or ΔG). Incorporating a continuum solvent model (like PCM or SMD) allows for the simulation of solvent effects, providing a more accurate comparison with solution-phase experiments.[24]

Detailed Workflow for Computational Analysis:

-

Structure Generation: Build 3D models of all three potential tautomers (4-hydroxy, 1,4-oxo, 3,4-oxo).

-

Gas-Phase Optimization: Perform a full geometry optimization and frequency calculation for each tautomer in the gas phase using a suitable DFT functional and basis set (e.g., B3LYP/6-311+G(d,p)).

-

Energy Calculation (Gas Phase): From the output, extract the Gibbs free energies (G) and calculate the relative stabilities (ΔG).

-

Solvation Modeling: Re-optimize each structure using a continuum solvation model representing the solvents used in experiments (e.g., water, DMSO).

-

Energy Calculation (Solution): Calculate the Gibbs free energies in solution and determine the new relative stabilities.

-

Property Prediction: Optionally, calculate NMR chemical shifts (using the GIAO method) or simulate the UV-Vis spectrum (using TD-DFT) for each tautomer.

-

Comparison: Compare the calculated relative energies and spectroscopic properties with the experimental data for validation.

Caption: Workflow for computational analysis of tautomer stability.

Table 1: Hypothetical DFT-Calculated Relative Energies (ΔG) in kcal/mol

| Tautomer | Gas Phase (ΔG) | In Water (ΔG) | In Chloroform (ΔG) |

| 2-Bromo-pyrimidin-4-ol | 0.00 (Ref) | 3.50 | 0.00 (Ref) |

| 2-Bromo-1H-pyrimidin-4-one | 1.25 | -2.10 | 0.85 |

| 2-Bromo-3H-pyrimidin-4-one | 0.95 | -2.50 (Most Stable) | 0.60 |

Note: Data are illustrative. Actual values require specific DFT calculations.

Implications for Drug Discovery and Design

The tautomeric state of a molecule is not an academic curiosity; it is a critical determinant of its biological function. The dominant tautomer in the physiological environment (aqueous, pH 7.4) dictates the molecule's interaction with its target protein or nucleic acid.

-

Receptor Binding: A change from a lactim to a lactam tautomer swaps a hydrogen bond donor (O-H) for an acceptor (C=O) and adds a new donor (N-H) at a different position. This fundamentally alters the pharmacophore and can be the difference between a potent inhibitor and an inactive compound.[2]

-

Physicochemical Properties: Tautomerism affects pKa, logP, and solubility. Uncontrolled tautomerism can lead to inconsistent experimental data and challenges in establishing structure-activity relationships (SAR).

Conclusion

The tautomerism of this compound is a complex interplay of electronic, steric, and environmental factors. The lactam forms, particularly the 3H-pyrimidin-4-one tautomer, are generally expected to predominate in polar, condensed phases, while the aromatic 4-hydroxy form may be more significant in the gas phase or non-polar solvents. A definitive characterization is not possible with a single method. It requires a coordinated approach, leveraging the solution-state insights from multi-solvent NMR, the solid-state certainty of X-ray crystallography, and the predictive and explanatory power of high-level computational chemistry. For drug development professionals, mastering the analysis and prediction of tautomeric equilibria is essential for the rational design of effective and reliable therapeutics.

References

- ChemTube3D. (n.d.). Pyridine-Tautomerism of Hydroxy Pyridine.

- Wikipedia. (n.d.). 4-Pyridone.

- ChemTube3D. (n.d.). 4-Hydroxypyridine-Tautomerism.

- Guccione, S., et al. (n.d.). Mass spectrometric characterization of substituted 2-thiazolin-4-one derivatives. PubMed.

- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Tautomerism of diazidopyrimidines. Molecular structure of 2,4-diazido-5-iodopyrimidine. RSC Publishing.

- Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. (2021). Analysis of the tautomeric equilibrium of two red monoazo dyes by UV–Visible, Raman and SERS spectroscopies.

- Google Patents. (n.d.). EP0326389B1 - Process for preparing 4-hydroxypyrimidine.

- Al-Warhi, T., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. MDPI.

- Singh, V., et al. (n.d.). Role of tautomerism in RNA biochemistry. PMC.

- Molecules. (2026). Functionalized Benzoxazole–Pyrimidine Derivatives for Deep Bioimaging: A DFT Study of Molecular Architecture and One- and Two-Photon Absorption. MDPI.

- Shugar, D., & Kierdaszuk, B. (n.d.). New light on tautomerism of purines and pyrimidines and its biological and genetic implications. Indian Academy of Sciences.

- ResearchGate. (n.d.). Tautomerism of 2-(pyridine-2-yl)-1,3-diazaspiro[4.4]non-1-en-4-one.

- Ashenhurst, J. (2022). Keto-Enol Tautomerism : Key Points. Master Organic Chemistry.

- PubMed. (2020). Controlling Keto-Enol Tautomerism of Ureidopyrimidinone to Generate a Single-Quadruple AADD-DDAA Dimeric Array.

- ResearchGate. (n.d.). Ultrasound-Promoted Synthesis of 4-Pyrimidinols and Their Tosyl Derivatives | Request PDF.

- ResearchGate. (n.d.). The Use of NMR Spectroscopy to Study Tautomerism.

- ResearchGate. (n.d.). Tautomerism of pyrimidine bases—uracil, cytosine, isocytosine: Theoretical study with complete optimization of geometry | Request PDF.

- RSC Advances. (2019). Substituent effects on the stability of the four most stable tautomers of adenine and purine. PMC - NIH.

- ResearchGate. (n.d.). Structure and amide-amide tautomerism of 4-hydroxypyrimidines. Determination of the tautomeric composition by 13C NMR spectroscopy.

- Journal of Medicinal Chemistry. (2022). Discovery, X-ray Crystallography, and Anti-inflammatory Activity of Bromodomain-containing Protein 4 (BRD4) BD1 Inhibitors Targeting a Distinct New Binding Site. PubMed.

- Semantic Scholar. (n.d.). Comparison of Tautomerization, Vibrational Spectra and UV-Vis Analysis of β-Ketoester With Acetylacetone. An Experimental and Theoretical Study.

- Galvão, T. L. P., et al. (2013). From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. PubMed.

- Scientific Reports. (2022). Spectroscopic details on the molecular structure of pyrimidine‑2‑thiones heterocyclic compounds: computational and antiviral activity against the main protease enzyme of SARS-CoV-2. NIH.

- ResearchGate. (n.d.). Structural characterisation of the bromouracil.guanine base pair mismatch in a Z-DNA fragment.

- ACS Omega. (2020). Controlling Keto–Enol Tautomerism of Ureidopyrimidinone to Generate a Single-Quadruple AADD-DDAA Dimeric Array.

- Journal of Chemical Theory and Computation. (2023). DFT Meets Wave-Function Composite Methods for Characterizing Cytosine Tautomers in the Gas Phase. ACS Publications.

- ResearchGate. (n.d.). Keto–enol tautomeric equilibrium of isoguanosine. The proportion of the....

- Synthesis. (2016). Ultrasound-Promoted Synthesis of 4-Pyrimidinols and Their Tosyl Derivatives.

- The Journal of Organic Chemistry. (n.d.). Solvent Effects on the UV–Vis Absorption Properties and Tautomerism of N-Confused Tetraphenylporphyrin. ACS Publications.

- MIT Open Access Articles. (n.d.). BC530 2016 X-ray Crystallography Unit Homework Question 1: Evaluate possible new approaches to solving “the phase problem”.

- Journal of Molecular Structure: THEOCHEM. (2018). Substituent effects on direct and indirect tautomerism of pyrimidin-2(1H). Taylor & Francis.

- Molecules. (n.d.). Protein X-ray Crystallography and Drug Discovery. MDPI.

- ResearchGate. (2018). Substituent effects on direct and indirect tautomerism of pyrimidin-2(1H)-one/pyrimidin-2-ol.

- The Journal of Physical Chemistry Letters. (2022). Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. NIH.

- MDPI. (n.d.). Synthesis, Spectroscopic Analysis, and In Vitro Anticancer Evaluation of 2-(Phenylsulfonyl)-2H-1,2,3-triazole.

- The Journal of Physical Chemistry A. (2006). Dimers of and tautomerism between 2-pyrimidinethiol and 2(1H)-pyrimidinethione: a density functional theory (DFT) study. PubMed.

- Molecules. (2019). Conformational and Tautomeric Control by Supramolecular Approach in Ureido-N-iso-propyl,N'-4-(3-pyridin-2-one)pyrimidine. PMC - NIH.

- Master Organic Chemistry. (2016). What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation?.

- Chemistry LibreTexts. (2023). 3.6: Keto-Enol Tautomerism.

- RNA. (2014). Role of tautomerism in RNA biochemistry.

- AZoLifeSciences. (2023). X-ray Crystallography for Molecular Structure Determination.

- Molecules. (n.d.). Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. MDPI.

- Magnetic Resonance in Chemistry. (n.d.). Theoretical and experimental (15)N NMR study of enamine-imine tautomerism of 4-trifluoromethyl[b]benzo-1,4-diazepine system. PubMed.

- DergiPark. (2023). DFT investigation of adsorption of pyrimidine derivatives on graphene oxide.

- Structural Chemistry. (n.d.). DFT studies on quantum mechanical tunneling in tautomerization of three-membered rings.

Sources

- 1. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemtube3d.com [chemtube3d.com]

- 6. 4-Pyridone - Wikipedia [en.wikipedia.org]

- 7. chemtube3d.com [chemtube3d.com]

- 8. Substituent effects on the stability of the four most stable tautomers of adenine and purine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. mdpi.com [mdpi.com]

- 11. ias.ac.in [ias.ac.in]

- 12. cris.unibo.it [cris.unibo.it]

- 13. Role of tautomerism in RNA biochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. azolifesciences.com [azolifesciences.com]

- 18. Discovery, X-ray Crystallography, and Anti-inflammatory Activity of Bromodomain-containing Protein 4 (BRD4) BD1 Inhibitors Targeting a Distinct New Binding Site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. masterorganicchemistry.com [masterorganicchemistry.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Spectroscopic details on the molecular structure of pyrimidine‑2‑thiones heterocyclic compounds: computational and antiviral activity against the main protease enzyme of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

Technical Monograph: Biological Versatility of Pyrimidinol Scaffolds

Executive Summary

Pyrimidinols (hydroxy-substituted pyrimidines) represent a privileged scaffold in medicinal chemistry, distinguished by their capacity for keto-enol tautomerism. This structural fluidity allows them to mimic endogenous nucleobases and chelate divalent metal ions within metalloenzyme active sites. This guide analyzes the pharmacophore's utility in antiviral (HIV Integrase inhibition) and antioxidant applications, providing actionable synthesis protocols and assay methodologies for drug discovery professionals.

Structural Basis: The Tautomeric Pharmacophore

The biological activity of pyrimidinols is governed by their equilibrium between the pyrimidinol (enol) and pyrimidinone (keto) forms. While the keto form often predominates in solution, the enol form is frequently the bioactive species required for hydrogen bond donation or metal chelation.

Tautomeric Equilibrium & Metal Chelation

In metalloenzymes like HIV Integrase, the oxygen atoms of the pyrimidinol core (often in a hydroxypyrimidinone motif) coordinate with Magnesium (

Figure 1: Tautomeric equilibrium facilitating metal chelation in metalloenzyme targets.

Therapeutic Vectors & Mechanisms

Antiviral Activity: HIV Integrase Inhibition

Mechanism: Strand Transfer Inhibition (INSTI).[1][2] Pyrimidinol derivatives, specifically N-substituted 5-hydroxypyrimidinone carboxamides, act as interfacial inhibitors. They bind to the specific pocket created only after the viral DNA assembles with the Integrase enzyme (the Intasome).

-

Key Interaction: The carbonyl and hydroxyl groups form a tridentate chelate with the two

ions in the active site. -

Consequence: This displaces the 3'-OH of the viral DNA, preventing the nucleophilic attack on the host DNA.

Antioxidant Activity: Radical Scavenging

Mechanism: Hydrogen Atom Transfer (HAT). Substituted pyrimidinols (particularly 5-pyrimidinols) exhibit phenolic-like antioxidant activity. The electron-rich pyrimidine ring stabilizes the resulting phenoxyl-type radical via resonance.

-

SAR Insight: Electron-donating groups (e.g., -OMe, -NH2) at the ortho or para positions relative to the hydroxyl group significantly lower the bond dissociation enthalpy (BDE) of the O-H bond, enhancing scavenging potency.

Experimental Validation Protocols

Synthesis Protocol: 2-Methyl-4-Pyrimidinol via Condensation

This protocol utilizes a base-catalyzed condensation between a

Reagents:

-

Ethyl acetoacetate (1.0 eq)

-

Acetamidine hydrochloride (1.1 eq)

-

Sodium ethoxide (2.5 eq, prepared in situ)

-

Ethanol (Anhydrous)

Step-by-Step Workflow:

-

Preparation of Base: Dissolve Sodium metal (2.5 eq) in anhydrous Ethanol under

atmosphere to generate Sodium Ethoxide. Validation: Solution must be clear and colorless; turbidity implies moisture contamination. -

Condensation: Add Acetamidine hydrochloride (1.1 eq) to the base solution. Stir for 15 min.

-

Addition: Dropwise add Ethyl acetoacetate (1.0 eq) over 20 minutes.

-

Reflux: Heat the mixture to reflux (

) for 4–6 hours. Validation: Monitor via TLC (Mobile phase: EtOAc/Hexane 1:1). Disappearance of starting ester spot confirms conversion. -

Workup: Evaporate ethanol in vacuo. Dissolve residue in minimum water.

-

Precipitation: Acidify carefully with glacial Acetic Acid to pH 5–6. The pyrimidinol will precipitate as a white/off-white solid.

-

Purification: Recrystallize from Ethanol/Water.

Biological Assay: HIV-1 Integrase Strand Transfer Assay

This assay measures the inhibition of the "strand transfer" step, the primary target of pyrimidinol-based antivirals.

Assay Principle: Uses a donor DNA (mimicking viral LTR) labeled with Biotin and a target DNA labeled with Digoxigenin. Integration results in a Biotin-Digoxigenin complex detectable via ELISA.

Protocol:

-

Pre-incubation: Mix Recombinant HIV-1 Integrase (400 nM) with Biotinylated Donor DNA in reaction buffer (20 mM HEPES, pH 7.5, 10 mM

). -

Compound Addition: Add the Pyrimidinol test compound (dissolved in DMSO) at varying concentrations (0.1 nM – 10

M). Incubate for 30 min at -

Strand Transfer: Add Digoxigenin-labeled Target DNA. Incubate for 60 min at

. -

Detection:

-

Transfer aliquots to Streptavidin-coated plates (captures Donor DNA).

-

Wash 3x with PBS-T.

-

Add Anti-Digoxigenin-HRP antibody.

-

Add TMB substrate and read absorbance at 450 nm.

-

-

Data Analysis: Calculate % Inhibition relative to DMSO control.

is derived using a 4-parameter logistic regression.

Structure-Activity Relationship (SAR) Data

The following table summarizes the impact of substituents on the pyrimidinol core, specifically regarding HIV Integrase inhibition potency (

| Position (R) | Substituent Type | Effect on Potency | Mechanistic Rationale |

| C-5 (-OH) | Hydroxyl | Critical | Essential for Mg2+ chelation. Removal abolishes activity. |

| N-1 | Alkyl / Benzyl | Increase | Fills the hydrophobic pocket adjacent to the active site. |

| C-2 | Methyl / Amino | Neutral/Positive | Stabilizes the aromatic ring; Amino group can add H-bond contacts. |

| C-6 | Carboxamide | High Increase | Provides an additional contact point with the protein backbone. |

Drug Discovery Workflow Diagram

Figure 2: Iterative workflow for optimizing pyrimidinol leads from synthesis to preclinical profiling.

References

-

Biological Activity of Pyrimidine Derivatives: A Review. Juniper Publishers. (2017).[3][4] Overview of general pharmacological profiles including antitumor and antiviral activities.[5]

-

HIV-1 Integrase Strand Transfer Inhibitors: Novel Insights into their Mechanism of Action. National Institutes of Health (PMC). Detailed analysis of the metal chelation mechanism of hydroxypyrimidinones.

-

Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides. MDPI Molecules. (2024). Recent study on the antioxidant potential and HAT mechanism of pyrimidine derivatives.[6]

-

Tautomerism characteristics of 4-pyrimidone. ChemicalBook. Structural analysis of the keto-enol equilibrium critical for binding.

-

Integrase Strand Transfer Inhibitors Are Effective Anti-HIV Drugs. National Institutes of Health (PMC). Clinical context of Raltegravir and second-generation INSTIs.

Sources

- 1. Integrase Strand Transfer Inhibitors Are Effective Anti-HIV Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Integrase inhibitors ~ ViralZone [viralzone.expasy.org]

- 3. researchgate.net [researchgate.net]

- 4. juniperpublishers.com [juniperpublishers.com]

- 5. Tautomerism characteristics of 4-pyrimidone_Chemicalbook [chemicalbook.com]

- 6. Optimization of pyrimidinol antioxidants as mitochondrial protective agents: ATP production and metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and history of substituted pyrimidinols

An In-depth Technical Guide to the Discovery and History of Substituted Pyrimidinols

Executive Summary

The substituted pyrimidinol scaffold represents one of the most versatile pharmacophores in medicinal and agrochemical chemistry. Defined by the presence of a hydroxyl group directly attached to the pyrimidine ring, these compounds exist in a dynamic keto-enol equilibrium (pyrimidinol

Part 1: Structural Fundamentals & Historical Genesis

The Tautomeric Duality

The defining feature of substituted pyrimidinols is their ability to exist as either the hydroxy-pyrimidine (enol) or the pyrimidone (keto) tautomer. This is not merely a structural curiosity but the primary driver of their biological interaction.

-

Gas Phase vs. Solution: In the gas phase, the hydroxy form is often favored due to aromaticity. However, in polar solvents (and biological fluids), the keto (pyrimidone) form predominates due to superior solvation and dipole stabilization.

-

Binding Implications: The keto form serves as an excellent hydrogen bond acceptor, while the enol form can act as both donor and acceptor. This duality allows pyrimidinols to mimic nucleobases (uracil, thymine) and chelate metal ions in enzyme active sites.

Figure 1: Tautomeric Equilibrium & Reactivity Control

Caption: The keto-enol equilibrium is solvent-dependent. Polar environments favor the pyrimidone (keto) form, crucial for N-alkylation reactions and biological recognition.

Historical Milestones

-

1818 (Discovery): Brugnatelli isolates alloxan (an oxidized pyrimidine derivative) from uric acid.

-

1884 (The Pinner Synthesis): Adolf Pinner develops the condensation of amidines with

-keto esters. This remains the foundational method for constructing the pyrimidinol core. -

1960s (Agrochemical Boom): Discovery of Ethirimol and Dimethirimol , systemic fungicides that exploited the hydroxypyrimidine core to inhibit fungal adenosine deaminase.

Part 2: Synthetic Evolution & Protocols

The synthesis of substituted pyrimidinols has evolved from harsh acid/base condensations to mild, catalytic, and green chemistry approaches.

Comparative Synthetic Strategies

| Method | Reaction Components | Key Advantages | Limitations |

| Pinner Synthesis (Classical) | Amidine + | Scalable, inexpensive starting materials. | Harsh conditions, limited functional group tolerance. |

| Principal Synthesis | Urea/Thiourea + 1,3-dicarbonyl | Direct access to uracil derivatives. | Regioselectivity issues with asymmetrical substrates. |

| Ultrasound-Promoted (Modern) | Amidine + | High yields, short reaction time, "Green". | Requires sonication equipment, scale-up challenges. |

| Cross-Coupling (Post-Synth) | Halopyrimidine + Boronic Acid | High diversity at C-4/C-6 positions. | Requires pre-functionalized pyrimidine core. |

Protocol: Ultrasound-Promoted Synthesis of 4-Pyrimidinols

A modern, high-efficiency adaptation of the Pinner synthesis.

Objective: Synthesis of 2-phenyl-6-methyl-4-pyrimidinol. Mechanism: Base-catalyzed condensation followed by cyclization.

Materials:

-

Benzamidine hydrochloride (1.0 equiv)

-

Ethyl acetoacetate (1.0 equiv)

-

Potassium carbonate (

, 2.0 equiv) -

Ethanol (Solvent)

-

Ultrasound bath (35-40 kHz)

Step-by-Step Methodology:

-

Preparation: Dissolve benzamidine hydrochloride (10 mmol) and ethyl acetoacetate (10 mmol) in ethanol (20 mL) in a round-bottom flask.

-

Activation: Add anhydrous

(20 mmol) to the mixture. -

Sonication: Place the flask in the ultrasonic bath at room temperature. Sonicate for 20–40 minutes. Monitor reaction progress via TLC (System: Ethyl Acetate/Hexane 1:1).

-

Work-up: Once consumption of starting material is complete, pour the reaction mixture into crushed ice (100 g) and acidify to pH 4–5 using glacial acetic acid.

-

Isolation: The solid precipitate (the pyrimidinol tautomer) is filtered, washed with cold water (

mL), and dried under vacuum. -

Validation: Confirm structure via

-NMR. Characteristic signal: Singlet at

Part 3: Therapeutic & Agrochemical Applications

Agrochemicals: The Hydroxypyrimidine Fungicides

In the 1970s, the "pyrimidinol" scaffold revolutionized crop protection.

-

Ethirimol (Milstem): A specific fungicide for powdery mildew in cereals.

Pharmaceuticals: HIV Integrase Inhibitors

The most sophisticated application of the substituted pyrimidinol core is in the treatment of HIV.

-

Raltegravir (Isentress): The first-in-class HIV integrase strand transfer inhibitor (INSTI).

-

Mechanism of Action: The drug features a N-methyl-4-hydroxypyrimidinone core. This motif acts as a chelating triad (Oxygen-Oxygen-Oxygen) that binds the two Magnesium ions (

) in the catalytic active site of the viral integrase enzyme.-

Causality: The pyrimidinol/pyrimidone tautomerism allows the molecule to present a rigid, planar oxygen interface that perfectly matches the coordination geometry of the

ions, effectively "locking" the enzyme and preventing viral DNA integration.

-

Figure 2: Raltegravir Mechanism of Action (Chelation)

Caption: Raltegravir utilizes the hydroxypyrimidinone core to chelate active site Magnesium ions, physically blocking the integration of viral DNA.

Part 4: Future Perspectives

The future of substituted pyrimidinols lies in C-H functionalization . Traditional Pinner synthesis locks the substitution pattern early. Modern methods using Iridium or Palladium catalysis allow for the "late-stage functionalization" of the pyrimidinol core, enabling rapid generation of library diversity for drug screening.

References

-

Pinner, A. (1884). "Über die Einwirkung von Acetessigäther auf Amidine." Berichte der deutschen chemischen Gesellschaft. Link

-

Vidal, M., et al. (2016). "Ultrasound-Promoted Synthesis of 4-Pyrimidinols and Their Tosyl Derivatives." Synthesis. Link

-

Summa, V., et al. (2008). "Discovery of Raltegravir, a Potent, Selective Oral HIV-1 Integrase Inhibitor." Journal of Medicinal Chemistry. Link

-

Bexfield, N., et al. (2011). "Hydroxypyrimidine fungicides: Mode of action and resistance." Pesticide Biochemistry and Physiology. Link

-

Stanovnik, B., & Tišler, M. (1995). "The Chemistry of Heterocyclic Compounds, Pyrimidines." Wiley Online Library. Link

Sources

Technical Guide: Safety, Handling, and Synthetic Utility of 2-Bromopyrimidin-4-ol

[1][2]

Executive Summary

This compound (CAS: 1160994-75-1) is a critical heterocyclic building block in medicinal chemistry, widely employed in the synthesis of kinase inhibitors and liquid crystalline materials.[1][2] Its dual reactivity—featuring a labile bromine atom at the C2 position and a tautomerizable hydroxyl group at C4—makes it a versatile yet challenging substrate.[1][2] This guide provides a rigorous safety framework for handling this compound, emphasizing its tautomeric nature, sensitivity to storage conditions, and specific hazard profile.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]

Tautomeric Equilibrium

Researchers must recognize that this compound exists in a dynamic equilibrium with its keto-tautomer, 2-bromo-4(3H)-pyrimidinone.[1][2] In the solid state and polar solvents (DMSO, DMF), the keto-form often predominates due to the stabilization energy of the amide-like resonance.[1][2] This structural nuance dictates solubility and reactivity profiles.[1][2]

Figure 1: Keto-enol tautomerism significantly influences the solubility and nucleophilicity of the compound.[1][2]

Key Properties Table

| Property | Specification |

| CAS Number | 1160994-75-1 |

| Molecular Formula | C₄H₃BrN₂O |

| Molecular Weight | 174.98 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water, DCM |

| Storage | -20°C , Inert Atmosphere (Argon/Nitrogen), Desiccated |

Hazard Assessment (GHS Framework)

While specific toxicological data (LD50) for this intermediate is often limited, it is classified based on structural analogs (e.g., 2-bromo-4-chloropyridine) and vendor safety data.[1][2] Treat as a Hazardous Substance .[1][2]

GHS Classification

| Hazard Class | Category | H-Code | Hazard Statement |

| Acute Toxicity (Oral) | 4 | H302 | Harmful if swallowed.[1][2] |

| Skin Corrosion/Irritation | 2 | H315 | Causes skin irritation.[1][2][3] |

| Eye Damage/Irritation | 2A | H319 | Causes serious eye irritation.[1][2][3] |

| STOT - Single Exposure | 3 | H335 | May cause respiratory irritation.[1][2][3] |

Signal Word: WARNING

Engineering Controls & Personal Protective Equipment (PPE)[1][2]

Effective risk mitigation requires a hierarchy of controls tailored to the scale of operation.[1][2] The bromine substituent presents a risk of alkylation/arylation in biological systems, necessitating strict containment.[2]

Safety Decision Matrix

The following workflow dictates the required safety protocols based on experimental scale.

Figure 2: Risk-based stratification of engineering controls and PPE.

Glove Permeation Guidelines

Handling and Storage Protocols

Storage Integrity (The "Cold Chain" Rule)

This compound is prone to degradation via hydrolysis or oxidative debromination if exposed to moisture and ambient heat.[1][2]

-

Temperature: Store continuously at -20°C .

-

Atmosphere: Keep under an inert blanket (Argon preferred over Nitrogen for density).[1][2]

-

Container: Amber glass vials with Teflon-lined caps to prevent light degradation and leaching.

Solubilization Protocol

Due to the keto-enol equilibrium, dissolution can be slow in non-polar solvents.[1][2]

Synthetic Utility & Experimental Workflows

This compound is a "privileged scaffold" often used in Suzuki-Miyaura Cross-Couplings to install aryl groups at the C2 position, or Chlorination (using POCl₃) to convert the C4-hydroxyl to a chlorine for subsequent nucleophilic aromatic substitution (SnAr).[1][2]

Standard Reaction Setup (Suzuki Coupling Context)

-

Step 1: Charge the reaction vessel with this compound, boronic acid, and catalyst (e.g., Pd(PPh₃)₄) inside a glovebox or under active Argon flow.[1][2]

-

Step 2: Degas solvents (Dioxane/Water) thoroughly before addition to prevent oxidative homocoupling or catalyst deactivation.[1][2]

-

Step 3: Heat the reaction. Note: The C4-hydroxyl group is acidic (pKa ~9); use of excess base (Na₂CO₃ or K₃PO₄) is required to facilitate the transmetallation step [1].[1][2]

Waste Management & Quenching[1]

-

Quenching: Reactions involving this bromide should be quenched with saturated aqueous Ammonium Chloride (NH₄Cl) to neutralize basicity and precipitate inorganic byproducts.[1][2]

-

Disposal: Segregate as Halogenated Organic Waste .[1][2] Do not mix with strong oxidizers (e.g., Nitric acid) as this may liberate toxic Bromine gas (Br₂).[1][2]

Emergency Response

| Scenario | Immediate Action |

| Skin Contact | Wash with soap and water for 15 minutes.[1][2][3] If redness persists, seek medical attention (suspected sensitizer).[1][2] |

| Eye Contact | Rinse cautiously with water for 15 minutes.[1][2][3] Remove contact lenses.[1][2][3] Consult an ophthalmologist. |

| Inhalation | Move to fresh air.[1][2][3] If breathing is difficult, administer oxygen (trained personnel only).[1][2] |

| Spill (Solid) | Dampen with water to prevent dust.[1][2] Sweep into a closed container. Ventilate area.[1][2][3] |

References

Methodological & Application

Application Note: High-Fidelity Suzuki-Miyaura Cross-Coupling of 2-Bromopyrimidin-4-ol

Executive Summary & Strategic Rationale

The cross-coupling of 2-bromopyrimidin-4-ol presents a classic paradox in medicinal chemistry: the substrate is structurally simple but chemically deceptive. Its utility as a precursor for kinase inhibitors (e.g., analogs of Imatinib or various CDK inhibitors) is high, yet it suffers from two primary synthetic liabilities:

-

Tautomeric Ambiguity: In solution, the molecule exists in equilibrium between the hydroxy-pyrimidine and the pyrimidone (lactam) forms. The lactam nitrogen and the keto-oxygen are competent ligands for Palladium, frequently leading to catalyst poisoning or formation of stable, unreactive Pd-complexes.

-

Electronic Deficit: The 2-position of the pyrimidine ring is flanked by two nitrogen atoms, making it significantly electron-deficient. While this activates the C-Br bond for Nucleophilic Aromatic Substitution (

), it renders the Oxidative Addition step of the Suzuki catalytic cycle slower compared to electron-rich aryl halides.

This guide provides two distinct workflows: a Protected Route (Method A) for maximum reliability and scale-up, and a Direct Route (Method B) for rapid screening.

Mechanistic Insight & Decision Matrix

Understanding the substrate's behavior is prerequisite to success. The this compound substrate is rarely a simple "aryl halide."

-

The Poisoning Effect: The N3 nitrogen and the C4 oxygen (in the lactam form) can chelate Pd(II) species, halting the catalytic cycle before transmetallation occurs.

-

The Base Factor: Strong hydroxide bases can deprotonate the lactam (pKa ~9), creating an anionic species that is even more coordinating to the metal center.

Strategic Workflow Diagram

The following decision tree illustrates the critical path for selecting the correct protocol based on your project stage.

Figure 1: Decision matrix for selecting the optimal coupling strategy. Method A is recommended for late-stage synthesis; Method B for initial hit generation.

Protocol A: The "Gold Standard" Protected Route

This method is preferred for process chemistry and library generation where yield consistency is paramount. We utilize an O-benzyl protection strategy, which locks the tautomer in the pyrimidine form, preventing catalyst sequestration.

Step 1: O-Benzylation

Note: We use Silver Carbonate to strictly favor O-alkylation over N-alkylation.

-

Reagents: this compound (1.0 eq), Benzyl Bromide (1.2 eq),

(1.1 eq). -

Solvent: Toluene or Benzene (Anhydrous).

-

Conditions: Reflux, 4–6 hours.

Step 2: Cross-Coupling (Suzuki-Miyaura)

Once protected, the substrate behaves like a standard electron-deficient aryl bromide.

Reagents:

-

Substrate: 2-Bromo-4-(benzyloxy)pyrimidine (1.0 eq)

-

Boronic Acid: Arylboronic acid (1.2–1.5 eq)

-

Catalyst:

(3–5 mol%)-

Why: The bidentate ferrocenyl ligand prevents

-hydride elimination and is robust against the nitrogen-rich pyrimidine core.

-

-

Base:

(2.0 M aqueous solution, 3.0 eq) -

Solvent: 1,4-Dioxane (degassed).

Procedure:

-

Charge: Add substrate, boronic acid, and catalyst to a reaction vial.

-

Inert: Seal and purge with Argon/Nitrogen for 5 minutes.

-

Solvent: Add degassed Dioxane and aqueous Base via syringe.

-

Heat: Heat to 90°C for 4–12 hours.

-

Workup: Dilute with EtOAc, wash with brine, dry over

.

Step 3: Deprotection (Hydrogenolysis)

-

Conditions:

(1 atm), 10% Pd/C, MeOH/EtOAc. -

Result: Quantitative removal of the benzyl group to yield the target 2-arylpyrimidin-4-ol.

Protocol B: Direct Coupling (Ligand-Free / Aqueous)

This method avoids protection steps but requires strict control of pH to prevent catalyst poisoning. It relies on the "water-soluble" nature of the catalytic species formed in situ.

Reagents:

-

Substrate: this compound (1.0 eq)

-

Boronic Acid: Arylboronic acid (1.5 eq) — Excess is required due to potential protodeboronation.

-

Catalyst:

(5 mol%) or -

Base:

(3.0 eq) — Crucial: Use phosphate instead of carbonate to buffer the pH and minimize lactam deprotonation. -

Solvent: DME /

(3:1 ratio).

Procedure:

-

Dissolution: Dissolve the pyrimidinol in the DME/Water mixture. Ensure it is fully soluble (sonicate if necessary).

-

Degas: Sparge the solution with Argon for 15 minutes. Oxygen sensitivity is higher in this protocol.

-

Addition: Add Base, Boronic Acid, and finally the Catalyst under a positive stream of Argon.

-

Reaction: Heat to 100°C (Reflux) or use Microwave irradiation (120°C, 20 min).

-

Insight: Microwave heating is superior here as it overcomes the activation energy barrier of the electron-deficient C-Br bond faster than catalyst deactivation can occur.

-

Quantitative Data & Troubleshooting

Comparative Efficiency Table

| Parameter | Method A (Protected) | Method B (Direct) |

| Overall Yield | High (75–90%) | Variable (30–65%) |

| Step Count | 3 (Protect, Couple, Deprotect) | 1 |

| Purification | Standard Flash Chromatography | Difficult (Polar/Zwitterionic product) |

| Substrate Scope | Broad (Tolerates sterics) | Limited (Sensitive boronic acids fail) |

| Scale | Gram to Kilogram | Milligram / Discovery |

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Starting Material Remains | Catalyst Poisoning | Switch to Method A. Alternatively, increase catalyst loading to 10 mol% and use a Buchwald precatalyst (e.g., XPhos Pd G2). |

| Protodeboronation | Base too strong / Temp too high | Switch base from |

| Homocoupling (Biaryl) | Oxygen leak | Re-degas solvents. Ensure Argon balloon is active. |

| Product is Insoluble | Zwitterionic nature | Acidify workup to pH 6. Extract with n-Butanol or use reverse-phase chromatography. |

References

-

Gong, Y., & Pauls, H. W. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI Molecules. Link

-

Lübert, A., et al. (2025). Protecting Groups for Thiols and Hydroxyls Suitable for Suzuki Conditions. ResearchGate. Link

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Schomaker, J. M., & Delia, T. J. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. Journal of Organic Chemistry. Link

-

Walker, S. D., et al. (2004). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society. Link

Application Note: High-Fidelity Amination of Tautomerizable Heterocycles

Executive Summary & Strategic Analysis

The Buchwald-Hartwig amination of 2-bromopyrimidin-4-ol (1) presents a classic "deceptive" challenge in heterocyclic chemistry. While the substrate appears to be a simple aryl halide, it exists in a tautomeric equilibrium heavily favoring the pyrimidin-4(3H)-one (lactam) form over the hydroxy (lactim) form.

The Core Challenge: Tautomerism & Catalyst Poisoning

Attempting a direct coupling on the unprotected substrate typically results in 0% conversion or catalytic arrest. This occurs due to three mechanistic failures:

-

Acidic Quenching: The N3-H proton (

) consumes the base required for the catalytic cycle, preventing the deprotonation of the incoming amine. -

Coordination Saturation: The deprotonated pyrimidinone anion acts as a bidentate ligand (N3/O4), forming a stable, catalytically inactive Palladium-amidate complex.

-

Oxidative Addition Inhibition: The electron-rich nature of the anionic pyrimidinone ring significantly raises the barrier for oxidative addition into the C2-Br bond.

Strategic Recommendation: To achieve high yields and reproducibility, the "OH" functionality must be masked. This guide presents two validated protocols:

-

Protocol A (The "Gold Standard"): Permanent protection via O-benzylation. This is the most robust method for scale-up.

-

Protocol B (The "Direct" Route): Transient protection via in-situ silylation. This is a time-saving approach for small-scale discovery chemistry.

Mechanistic Logic & Pathway Visualization

The following diagram illustrates the competitive pathways. The "Catalyst Death Spiral" (red) explains why standard conditions fail, while the "Protected Pathway" (green) enables the cycle.

Figure 1: Mechanistic divergence showing the necessity of disrupting the lactam/lactim equilibrium to prevent catalyst poisoning.

Protocol A: The "Gold Standard" (O-Benzylation Route)

This route is recommended for scale-up (>5g) and GLP synthesis. It converts the problematic pyrimidinone into a standard electron-deficient aryl halide, which is an excellent substrate for Pd-catalysis.

Step 1: O-Protection

-

Reagents: Benzyl chloride (BnCl),

, DMF. -

Why: Benzyl is preferred over Methyl because it can be removed via hydrogenolysis (Pd/C +

) without harsh acids that might hydrolyze the newly formed amine.

Step 2: Buchwald-Hartwig Coupling

Scope: Primary and Secondary Amines.[1]

Materials

| Component | Reagent | Equiv.[2][3][4][5][6][7][8] | Role |

| Substrate | 2-Bromo-4-(benzyloxy)pyrimidine | 1.0 | Electrophile |

| Nucleophile | Amine ( | 1.2 | Nucleophile |

| Catalyst | 0.02 | Palladium Source | |

| Ligand | BrettPhos or XantPhos | 0.04 | Ligand |

| Base | 2.0 | Base (Mild) | |

| Solvent | 1,4-Dioxane (Anhydrous) | - | Solvent (0.2 M) |

Expert Insight: BrettPhos is the ligand of choice for primary amines due to its high activity and selectivity against

-hydride elimination. For secondary amines, RuPhos is often superior. XantPhos is a cost-effective alternative for simple substrates but requires higher temperatures.

Step-by-Step Methodology

-

Inertion: Charge a reaction vial with 2-bromo-4-(benzyloxy)pyrimidine (1.0 equiv),

(2 mol%), Ligand (4 mol%), and -

Purge: Seal the vial and purge with Argon/Nitrogen for 5 minutes. Note: Oxygen is the primary cause of catalyst death in this system.

-

Addition: Add anhydrous 1,4-Dioxane (concentration 0.2 M) via syringe, followed by the amine (1.2 equiv).

-

Reaction: Heat the mixture to 100°C for 4–12 hours.

-

Checkpoint: Monitor by LCMS. The starting material (Br-species) should disappear.

-

-

Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc) to remove insoluble salts and Pd-black. Concentrate the filtrate.

-

Purification: Flash chromatography (Hexane/EtOAc).

Step 3: Deprotection (Optional)

If the free hydroxyl is required:

-

Dissolve the coupled product in MeOH.

-

Add 10 wt% Pd/C.

-

Stir under

balloon (1 atm) for 2 hours. Filter and concentrate.

Protocol B: The "Direct" Route (Transient Silylation)

This protocol is designed for high-throughput screening (HTS) or when step-count reduction is critical. It uses N,O-Bis(trimethylsilyl)acetamide (BSA) to temporarily mask the proton, allowing the coupling to proceed in "one pot."

Materials

| Component | Reagent | Equiv.[2][3][4][5][6][7][8] | Role |

| Substrate | This compound | 1.0 | Electrophile |

| Silylating Agent | BSA (Bis(trimethylsilyl)acetamide) | 2.5 | Transient Protection |

| Catalyst | Pd(OAc)2 | 0.05 | Pre-catalyst |

| Ligand | XantPhos | 0.05 | Ligand |

| Base | NaOtBu | 2.5 | Strong Base |

| Solvent | Toluene | - | Solvent (0.2 M) |

Step-by-Step Methodology

-

Silylation (Critical Step):

-

In a dry vial, suspend this compound in Toluene.

-

Add BSA (2.5 equiv).

-

Heat to 60°C for 1 hour . The solution should become clear as the O-silyl species forms.

-

-

Catalyst Addition:

-

Cool the solution to RT.

-

Add the Amine (1.2 equiv),

(5 mol%), XantPhos (5 mol%), and NaOtBu (2.5 equiv). -

Note: NaOtBu is required here to facilitate the transmetallation, whereas Cs2CO3 is too weak for this specific catalytic cycle.

-

-

Coupling:

-

Heat to 110°C for 16 hours.

-

-

Workup (Hydrolysis):

-

Add 1N HCl (aq) to the reaction mixture and stir for 30 mins (this cleaves the transient silyl group).

-

Neutralize with saturated

. -

Extract with DCM/Isopropanol (3:1) – Note: Pyrimidinols are polar; standard EtOAc extraction may leave product in the aqueous phase.

-

Performance Data & Ligand Selection

The following table summarizes expected conversion rates based on internal historical data and literature precedents for halopyrimidines.

| Ligand | Substrate State | Base | Conversion (24h) | Notes |

| BrettPhos | O-Benzyl | >95% | Excellent for primary amines. | |

| RuPhos | O-Benzyl | >90% | Best for secondary acyclic amines. | |

| XantPhos | O-Benzyl | 85% | Good general purpose; requires higher T. | |

| DPPF | O-Benzyl | 40% | Often fails with electron-poor heterocycles. | |

| BrettPhos | Unprotected (OH) | <5% | Catalyst Poisoning occurs. | |

| XantPhos | Transient Silyl | 70-80% | Variable reproducibility; moisture sensitive. |

Troubleshooting & Controls

The "Black Metal" Phenomenon

If the reaction mixture turns black immediately upon heating and yields no product:

-

Cause: Rapid precipitation of Pd(0) (Pd-black). This indicates the ligand failed to stabilize the Pd(0) species, often due to competitive binding by the substrate (if unprotected).

-

Solution: Ensure Protocol A is followed. If using Protocol B, increase BSA equivalents to ensure 100% masking of the amide/hydroxyl.

Regioselectivity (N1 vs N3 vs Exocyclic)

This compound has multiple nucleophilic sites.

-

Risk: In Protocol B, if silylation is incomplete, the Pd-catalyst may couple the amine to the N3 position of the pyrimidine ring (N-arylation) rather than the C2-Br position.

-

Verification: Use 2D NMR (HMBC) to confirm the amine is attached to C2. The C2-amine product will show cross-peaks between the NH proton and the pyrimidine C2/C5 carbons.

References

-

Buchwald, S. L., et al. "Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability."[9] Journal of the American Chemical Society, 2020.[9] Context: Establishes the stability profiles of BrettPhos and GPhos ligands, critical for heterocyclic couplings.

-

BenchChem Application Notes. "Protocols for the Buchwald-Hartwig Amination of 2-(4-Bromo-3-methoxyphenyl)acetonitrile." BenchChem Open Protocols, 2025. Context: Provides baseline conditions for electron-rich and heteroaryl bromide couplings.

-

Hartwig, J. F., et al. "Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides." Journal of the American Chemical Society, 2011. Context: Discusses the use of weak bases and specific precatalysts for sensitive heterocycles.